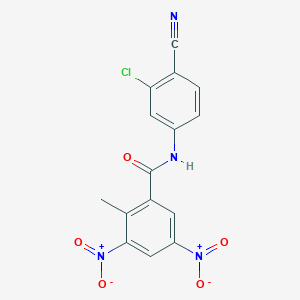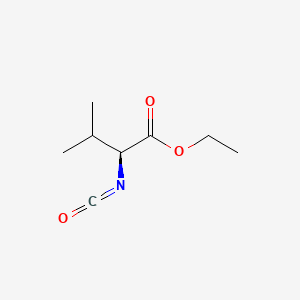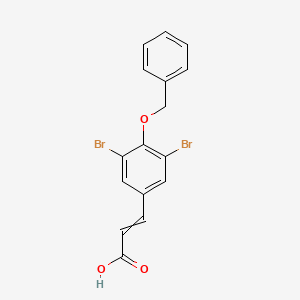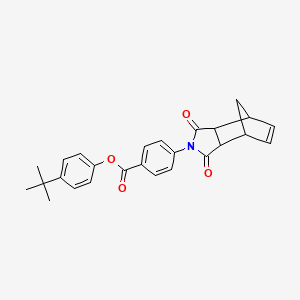
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve the use of continuous-flow systems to ensure high yield and purity. These methods often employ chlorinating agents such as oxalyl chloride or thionyl chloride to convert the corresponding acid to the acid chloride .
Análisis De Reacciones Químicas
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amides. This reaction typically occurs in the presence of a base such as triethylamine.
Hydrolysis: When exposed to water, the compound hydrolyzes to form the corresponding acid.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and thiols, and solvents like dichloromethane. The major products formed from these reactions include amides, acids, and addition products.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride include:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound also contains an enoyl chloride group and undergoes similar reactions.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl chloride: This compound is structurally similar but lacks the ethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12Cl2N2O |
|---|---|
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-3-12-6-8(7(2)11-12)4-5-9(10)13;/h4-6H,3H2,1-2H3;1H |
Clave InChI |
ZQBIHHDMAYGDOM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C=CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)

![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)


![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)

